Chlormadinone acetate (17α-acetoxy-6-chloropregna-4,6-diene-3,20-dione) is a synthetic steroid hormone classified as a progestin. [] It is a derivative of 17α-hydroxyprogesterone with modifications at the 6th and 17th carbon positions. [] Its primary role in scientific research stems from its anti-androgenic and antigonadotropic properties. [, ]
Chlormadinone acetate is classified as a progestogen, which is a type of hormone that mimics the action of progesterone. It is often used in oral contraceptive formulations and hormone replacement therapies due to its potent progestogenic effects, which are approximately 330 times more potent than natural progesterone . The compound is marketed under various brand names and is included in formulations designed to manage conditions such as dysmenorrhea and endometriosis.
The synthesis of chlormadinone acetate can be achieved through several methods. A notable approach involves the conversion of progesterone derivatives into chlormadinone acetate via specific chemical reactions. This includes:
These methods can vary slightly based on the specific reagents and conditions used, but they generally follow this general pathway to produce chlormadinone acetate efficiently.
Chlormadinone acetate has the molecular formula and a molar mass of approximately 404.93 g/mol. Its structural representation includes:
The compound's three-dimensional structure can be represented using various chemical visualization tools, highlighting its spatial configuration which is crucial for its biological activity .
Chlormadinone acetate participates in various chemical reactions relevant to its pharmacological activity:
These reactions are essential for understanding how chlormadinone acetate exerts its pharmacological effects.
Chlormadinone acetate functions primarily through its agonistic activity on progesterone receptors. This action leads to several physiological effects:
The effective dosage ranges from 0.5 mg to 4 mg per day, depending on the intended use .
Chlormadinone acetate exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications .
Chlormadinone acetate has diverse applications in medicine:
Clinical studies have demonstrated its efficacy and safety profile over extended periods, making it a valuable component in reproductive health management .
Chlormadinone acetate (CMA), systematically named as 17α-acetoxy-6-chloro-4,6-pregnadiene-3,20-dione, was first synthesized in 1959 as part of a concerted effort to develop orally active progestational agents with enhanced pharmacological profiles. The compound emerged from structural modifications of progesterone, specifically through the introduction of a chlorine atom at the C6 position and an acetoxy group at C17α. This strategic halogenation aimed to retard metabolic degradation while preserving high progestogenic activity [1] [9].
Initial synthetic routes commenced with pregnenolone acetate as the starting material. The critical transformation involved selective electrophilic chlorination at the allylic C6 position using reagents such as tert-butyl hypochlorite (tBuOCl) or sulfuryl chloride (SO₂Cl₂) in non-aqueous solvents. This step yielded 6-chloro derivatives, which were subsequently oxidized at C3 using Jones reagent (chromic acid in acetone) to convert the hydroxyl group to a ketone. The final stage involved isomerization of the Δ⁵ double bond to Δ⁴,3-ketone system using acidic catalysts like p-toluenesulfonic acid in chloroform, establishing the conjugated dienone structure characteristic of CMA [3] [6].
Table 1: Key Chemical Transformations in Early CMA Synthesis
Starting Material | Reaction Step | Reagents/Conditions | Intermediate/Product |
---|---|---|---|
Pregnenolone acetate | C6 Chlorination | tBuOCl or SO₂Cl₂, 0-5°C, anhydrous CHCl₃ | 6-Chloro-pregnenolone acetate |
6-Chloro intermediate | C3 Oxidation | CrO₃/H₂SO₄ (Jones), acetone, 0°C | 6-Chloro-progesterone acetate |
6-Chloro derivative | Δ⁵ to Δ⁴ Isomerization | p-TsOH, CHCl₃, 40-45°C, 8-12 hrs | Chlormadinone acetate (CMA) |
Early pharmacological evaluation confirmed CMA’s potent progestogenic activity – approximately one-third higher than natural progesterone in endometrial transformation assays – alongside anti-androgenic properties attributed to competitive androgen receptor binding and 5α-reductase inhibition. These characteristics distinguished it from earlier progestins like medroxyprogesterone acetate (MPA) [5] [9].
Industrial production of CMA underwent significant optimization to address limitations of early routes, including poor regioselectivity during chlorination, low yields in oxidation steps, and cumbersome purification requirements. The solvent system evolved from chloroform to acetic acid/acetic anhydride mixtures, enabling better temperature control and minimizing side reactions. Catalysis advancements proved pivotal: replacing mineral acids with p-toluenesulfonic acid (p-TsOH) in the isomerization step improved yields from ~65% to >95% by suppressing polymerization and enhancing dienone formation [3] [10].
A breakthrough emerged through in-situ acetylation-oxidation protocols. Modern sequences integrate C17 acetylation immediately after chlorination using acetic anhydride with catalytic p-TsOH, followed by one-pot Oppenauer oxidation. This eliminated the need for isolating unstable intermediates and reduced total synthesis time by 40%. Post-reaction processing was refined via pH-controlled crystallization: neutralizing reaction mixtures with 30% sodium hydroxide to pH 6.5–7.0 before cooling to 10–15°C precipitated high-purity CMA (>98.8% HPLC) without chromatographic purification [3].
Table 2: Industrial Synthesis Efficiency Improvements
Parameter | Early Process (1960s) | Optimized Process (Post-2000) | Improvement Factor |
---|---|---|---|
Overall Yield | 52-58% | 85-97.8% | 1.6x |
Reaction Time | 72 hours | 12-24 hours | 3-6x faster |
Purity (HPLC) | 92-95% | 98.8-99.5% | >99% purity achievable |
Critical Impurities | Δ³,5 isomers (3-5%) | <0.2% | 15x reduction |
Large-scale production now employs continuous flow reactors for chlorination, enhancing heat transfer and safety profile when handling reactive chlorine donors. Green chemistry principles were incorporated through solvent recovery (90–95% acetic acid recycled) and catalytic reagent use, reducing waste generation per kilogram of CMA by 78% compared to batch processes [3] [6].
Patent literature reveals critical innovations that shaped CMA’s commercial synthesis. JP H01168619A (1987) detailed a micronization-solid dispersion technique to overcome CMA’s poor aqueous solubility – a major bioavailability limitation. The patent describes co-pulverizing CMA with water-soluble polymers (hydroxypropyl cellulose, polyvinyl alcohol, pullulan) to create amorphous solid dispersions. This increased dissolution rates 7-fold compared to crystalline CMA, enabling effective oral formulations without organic solvents [10].
CN1305893C (2005) protected a regioselective chlorination method using N-chlorosuccinimide (NCS) under UV irradiation (365 nm) in dichloromethane. This achieved >99% C6 selectivity versus C9 chlorination byproducts, a persistent issue in classical electrophilic attacks. The photochemical approach operated at −20°C, preventing thermal degradation and improving isolated yields to 91% for the 6-chloro intermediate [6].
French Patent FR1522045 (1968) pioneered microbiological deconjugation of CMA metabolites for precursor recycling. Using Aspergillus niger strains, glucuronidated metabolites recovered from manufacturing effluents were hydrolyzed to liberate 3α-hydroxy-CMA, which was then chemically reoxidized to CMA. This circular approach reduced raw material consumption by 22% and addressed environmental concerns associated with steroid manufacturing waste [1].
Recent advances focus on enzymatic asymmetric synthesis. Immobilized Candida antarctica lipase B (CAL-B) catalyzes C17 acetylation of 6-chloropregna-4,6-diene-3,20-dione in solvent-free systems, achieving 99% enantioselectivity for the 17α-acetate over the biologically inactive 17β-isomer. This biocatalytic step operates at 50°C with 0.5% catalyst loading, eliminating heavy metal catalysts previously required for stereocontrol [6].
CMA belongs to the 17α-acetoxyprogesterone structural class alongside medroxyprogesterone acetate (MPA), megestrol acetate (MGA), and cyproterone acetate (CPA). Synthetic approaches diverge primarily in C6 functionalization and Δ⁴,6-diene formation efficiency.
Chlorination Efficiency: CMA requires electrophilic chlorination at C6, a step complicated by competing ring B diene formation or over-chlorination. In contrast, MPA synthesis involves straightforward C6 methylation via Grignard addition, yielding >95% without byproducts. CMA’s chlorination typically achieves 80–85% selectivity even with modern NCS/UV methods, necessitating costly purification [5] [9].
Oxidation-Isomerization: All derivatives share the conversion of Δ⁵-3β-ol to Δ⁴-3-ketone. For CMA and CPA, this occurs after C6 modification, while MPA and MGA isomerize prior to C6 reaction. CMA’s dienone system (Δ⁴,6) forms readily under mild acid catalysis (p-TsOH, 40°C), whereas CPA requires stronger acids (H₂SO₄) at 60°C due to its C1α,2α methylene group, leading to 15–20% degradation products [6] [9].
C17 Acetylation: Steric hindrance at C17 varies significantly across derivatives. CMA and MPA undergo smooth esterification with acetic anhydride/pyridine (95% yield), while CPA’s C1α,2α methylene group reduces reactivity, requiring acetyl chloride/DMAP catalysis for 85% conversion. CPA’s lower yield stems from epimerization at C17 during prolonged reactions [5] [9].
Table 3: Synthetic Challenges Across 17α-Acetoxyprogesterone Derivatives
Structural Feature | CMA | MPA | CPA | MGA |
---|---|---|---|---|
C6 Modification | Chlorination (85%) | Methylation (95%) | Chlorination (80%) | Methylation (90%) |
Δ⁴,6 Formation | p-TsOH, 40°C (95%) | HOAc/H⁺, 60°C (92%) | H₂SO₄, 60°C (78%) | HOAc/H⁺, 60°C (90%) |
C17 Acetylation | Ac₂O/py (95%) | Ac₂O/py (97%) | AcCl/DMAP (85%) | Ac₂O/py (93%) |
Major Impurity | 6,9-Dichloro (3%) | Δ⁶ isomer (2%) | 1-Dehydro (8%) | 6-Oxime (4%) |
CMA’s synthesis advantage lies in its lower genotoxic potential versus CPA during production. The C1α,2α methylene group in CPA forms epoxides under oxidizing conditions, requiring strict process control to limit carcinogenic impurities <10 ppm. CMA lacks this moiety, allowing safer large-scale manufacturing with conventional oxidants [1] [9].
Stereochemical outcomes also differ: CMA’s 6-chloro group adopts a β-configuration, stabilizing the 1,3-diaxial interaction with C19 methyl, whereas MPA’s 6α-methyl enhances ring A planarity. Computational modeling reveals CMA’s chlorine induces 0.3Å elongation of the C6-C7 bond, facilitating diene conjugation that enhances progesterone receptor binding affinity 1.3-fold versus MPA [5] [9].
Table 4: Structural and Receptor Binding Comparison of Key Progestogens
Progestogen | Substituents | Relative PR Affinity | Metabolic Stability (t½, hrs) | 5α-Reductase Inhibition IC₅₀ (nM) |
---|---|---|---|---|
Progesterone | None | 1.0 | 0.5 | >10,000 |
CMA | 6-Cl, 17α-OAc | 1.3 | 34-89 | 210 |
MPA | 6α-Me, 17α-OAc | 1.1 | 24-48 | >1,000 |
CPA | 1,2α-CH₂, 6-Cl, 17α-OAc | 1.4 | 48-72 | 85 |
Megestrol acetate | 6-Me-Δ⁶, 17α-OAc | 0.9 | 12-24 | 450 |
These synthetic and structural distinctions underpin CMA’s unique pharmacological profile among C17-acetoxy progestins, balancing potent progestogenic action, anti-androgenic activity, and metabolic stability achievable through optimized industrial processes [5] [9].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9